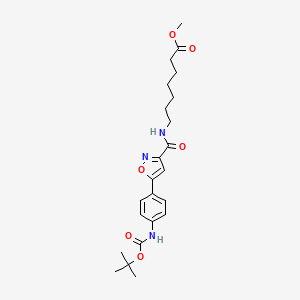

Methyl 7-(5-(4-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxamido)heptanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 7-(5-(4-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxamido)heptanoate is a complex organic compound with the molecular formula C23H31N3O6. This compound features a tert-butoxycarbonyl (Boc) protected amino group, an isoxazole ring, and a methyl ester functional group. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(5-(4-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxamido)heptanoate typically involves multiple steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during subsequent reactions. This is usually done by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Coupling Reactions: The isoxazole derivative is then coupled with the Boc-protected amino compound using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.

Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of oxazoles.

Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

Substitution: The Boc-protected amino group can be deprotected under acidic conditions, allowing for further substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Deprotection of the Boc group is typically achieved using trifluoroacetic acid (TFA).

Major Products

Oxidation: Formation of oxazole derivatives.

Reduction: Conversion to alcohol derivatives.

Substitution: Formation of various substituted amides and esters.

Scientific Research Applications

Methyl 7-(5-(4-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxamido)heptanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The isoxazole ring and Boc-protected amino group are key structural features that influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Methyl 7-(5-(4-aminophenyl)isoxazole-3-carboxamido)heptanoate: Lacks the Boc protection, making it more reactive.

Methyl 7-(5-(4-(methoxycarbonyl)amino)phenyl)isoxazole-3-carboxamido)heptanoate: Features a methoxycarbonyl group instead of Boc, altering its chemical properties.

Methyl 7-(5-(4-(acetylamino)phenyl)isoxazole-3-carboxamido)heptanoate: Contains an acetyl group, which affects its reactivity and stability.

Uniqueness

Methyl 7-(5-(4-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxamido)heptanoate is unique due to its combination of a Boc-protected amino group and an isoxazole ring, providing a balance of stability and reactivity that is valuable in synthetic chemistry and pharmaceutical research.

This compound’s versatility and unique structural features make it a valuable tool in various scientific disciplines.

Biological Activity

Methyl 7-(5-(4-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxamido)heptanoate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C23H31N3O6 and a molecular weight of approximately 445.516 g/mol. Its structure features a heptanoate chain, an isoxazole moiety, and a tert-butoxycarbonyl (Boc) protecting group for the amino functionality, which enhances stability and reactivity in biological systems .

Synthesis

The synthesis of this compound typically involves multiple steps, including:

- Formation of the Isoxazole Ring : This step may involve cyclization reactions using appropriate precursors.

- Amidation : The introduction of the Boc-protected amino group to form the carboxamide linkage.

- Esterification : The heptanoate side chain is introduced through esterification reactions.

Each step requires careful optimization to maximize yield and purity, which is crucial for subsequent biological evaluations.

Anticancer Activity

Recent studies have evaluated compounds structurally related to this compound for their cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Assays : Compounds similar to the target compound were tested against breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values as low as 15.48 μg/ml against HeLa cells .

| Compound | Cell Line | IC50 (μg/ml) | Mechanism of Action |

|---|---|---|---|

| 2d | HeLa | 15.48 | Induces apoptosis |

| 2e | Hep3B | 23.00 | Reduces alpha-fetoprotein secretion |

| 2a | MCF-7 | 39.80 | Antioxidant activity |

These findings suggest that this compound may possess similar anticancer properties due to its structural features.

Antioxidant Activity

The antioxidant potential of related compounds has also been investigated. For example, one derivative demonstrated an IC50 of 7.8 μg/ml in DPPH assays, indicating strong free radical scavenging activity compared to Trolox (IC50 = 2.75 μg/ml) . This suggests that this compound could be evaluated for similar antioxidant properties.

The biological mechanisms through which this compound may exert its effects include:

- Cell Cycle Arrest : Studies indicate that certain isoxazole derivatives can induce cell cycle arrest at the G2/M phase, leading to reduced cell proliferation.

- Apoptosis Induction : Compounds have been shown to shift cancer cells from necrosis to apoptosis, enhancing their therapeutic potential against tumors .

Pharmacokinetics and Drug Development Potential

Understanding the pharmacokinetics of this compound is essential for its development as a therapeutic agent. Key factors include:

- Absorption : The presence of the Boc group may influence solubility and absorption rates.

- Metabolism : Hydrolysis of the carboxamide can yield active metabolites that may enhance or alter biological activity.

- Excretion : The metabolic pathways will determine the compound's half-life and overall efficacy in vivo.

Properties

Molecular Formula |

C23H31N3O6 |

|---|---|

Molecular Weight |

445.5 g/mol |

IUPAC Name |

methyl 7-[[5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-1,2-oxazole-3-carbonyl]amino]heptanoate |

InChI |

InChI=1S/C23H31N3O6/c1-23(2,3)31-22(29)25-17-12-10-16(11-13-17)19-15-18(26-32-19)21(28)24-14-8-6-5-7-9-20(27)30-4/h10-13,15H,5-9,14H2,1-4H3,(H,24,28)(H,25,29) |

InChI Key |

YUHWZEBTQQHXGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCCCCCC(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.